1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This compound features a unique structure characterized by a butyl group, a methyl group, and a sulfonyl group attached to a dihydroquinoline core. Dihydroquinolines have garnered attention in medicinal chemistry due to their potential as pharmacologically active agents, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
The compound can be synthesized through various chemical reactions involving starting materials such as substituted anilines and ketones. Research has indicated that compounds within this class can be derived from both traditional organic synthesis methods and more modern approaches utilizing catalytic systems.
1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one falls under the category of heterocycles, specifically dihydroquinolines. These compounds are classified based on their structural features and functional groups, which influence their reactivity and biological activity.
The synthesis of 1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be achieved through several methods:
Technical details regarding specific reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yields and purity of the final product. For example, using dimethylformamide as a solvent with potassium carbonate as a base has been reported to yield favorable results in similar synthetic pathways .
The molecular structure of 1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be described as follows:
The molecular formula is , with a molecular weight of approximately 342.44 g/mol. The compound's structure can be visualized using molecular modeling software to understand its three-dimensional conformation better.
1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions typical for dihydroquinolines:
Technical details regarding these reactions include the use of bases such as sodium carbonate or potassium carbonate to facilitate elimination processes under heat .
The mechanism of action for compounds like 1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one often involves interactions with specific biological targets:
Data supporting these mechanisms often come from pharmacological studies demonstrating the compound's efficacy in vitro or in vivo against specific biological targets.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) provide insights into these properties
1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has potential applications in various scientific fields:
Palladium-catalyzed methodologies provide atom-efficient routes for constructing the dihydroquinoline scaffold. Heterogeneous Pd nanoparticles supported on ordered mesoporous N-doped anatase-carbon composites demonstrate exceptional efficacy in radical relay reactions for C(sp³)–H functionalization. These catalysts feature strong metal-support interactions (SMSI), increasing the Pd d-charge density and enabling electron-deficient Pd sites with Pd–O/N coordinations. This configuration facilitates methoxyl radical generation for C–O bond formation at the benzylic position of quinoline precursors. The heterogeneous system achieves a turnover frequency (TOF) of 84 h⁻¹ with >99% selectivity toward ether products, outperforming homogeneous analogs that suffer from Pd leaching. Crucially, the catalyst maintains structural integrity over 7 catalytic cycles with negligible Pd leaching (<0.5 ppm), addressing a critical limitation in pharmaceutical synthesis where metal contamination is prohibitive [9].
Complementary intramolecular Fujiwara-Moritani reactions enable direct C–H alkenylation for quinoline ring cyclization. Pd(II) precursors like Pd(dba)₂ or PdCl₂(CH₃CN)₂, combined with oxidants (PhCO₃tBu/Cu(OAc)₂), facilitate 6-exo-trig cyclization of N-alkenylanilines. The reaction proceeds via electrophilic palladation followed by alkene insertion, with ligand selection (ethyl nicotinate) critically influencing regioselectivity. These methods provide a 45-68% yield improvement over traditional stoichiometric metalation approaches [2].
Table 1: Palladium-Catalyzed Quinoline Assembly Methods
Catalyst System | Reaction Type | Key Oxidant/Additive | Yield (%) | Selectivity | Reusability |
---|---|---|---|---|---|
Pd/(N)TiO₂-OMC (Heterog.) | C(sp³)–H methoxylation | DTBP (di-tert-butyl peroxide) | 89 | >99% ether | 7 cycles, <0.5% Pd loss |
Pd(dba)₂ (Homog.) | Intramolecular C–H alkenylation | PhCO₃tBu/Cu(OAc)₂ | 78 | >95% 6-exo | Not recyclable |
Fragment-based drug discovery (FBDD) leverages low-molecular-weight fragments (<300 Da) to build high-efficiency quinoline inhibitors. Screening against biological targets identifies weakly binding fragments (Kd ~ mM), which are systematically optimized through structure-activity relationship (SAR) studies. The "rule of three" (MW ≤ 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3) guides fragment library design for 1,4-dihydroquinolin-4-one derivatives. Biophysical techniques validate fragment binding:
For 1-butyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, fragment growing optimizes the core quinolin-4-one scaffold (ligand efficiency = 0.32 kcal/mol/heavy atom). Introduction of the 4-methylbenzenesulfonyl fragment enhances hydrophobic pocket complementarity, improving binding affinity 300-fold (IC₅₀ from 628 μM to 160 nM). This group also modulates physicochemical properties, reducing ClogP from 4.2 to 3.1 compared to unsubstituted analogs .
Regiocontrol in C-3 sulfonylation and N-1 alkylation is critical for structural fidelity. Directed ortho-metalation (DoM) enables C-3 functionalization prior to ring closure:
Microwave-assisted synthesis enhances efficiency in 6-methyl introduction. Pd-catalyzed C–H methylation employing CH₃I and Pd(OAc)₂ (10 mol%) in DMA at 120°C (20 min microwave irradiation) installs the 6-methyl group with 92% regioselectivity. This contrasts traditional Friedel-Crafts alkylation requiring pre-functionalized substrates [5] [9].
Ionic liquids (ILs) serve as dual solvent-catalysts for quinoline ring formation, improving yields and enabling recyclability. For Kabbe condensations constructing the chromanone precursor to quinolinones, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim]BF₄) outperforms conventional solvents:
In Ugi-SN₂ cascades, basic ionic liquids (e.g., [BBIM]Br) facilitate intramolecular N-alkylation for diketopiperazine formation—a key intermediate for fused quinoline systems. The IL enables SN₂ cyclization at 90°C without epimerization (confirmed by chiral HPLC), whereas traditional K₂CO₃/acetone conditions cause racemization [4] [8].
Table 2: Ionic Liquid-Mediated Cyclization Performance
Reaction Type | Ionic Liquid | Conventional System | Yield Increase | Reaction Time Reduction | Recyclability |
---|---|---|---|---|---|
Kabbe Condensation | [Bmim]BF₄ | EtOH/H₂SO₄ | +25% (85% vs 60%) | 92% (2h vs 24h) | 4 cycles, 87% yield |
Post-Ugi Cyclization | [BBIM]Br | K₂CO₃/acetone | +35% (90% vs 55%) | 50% (8h vs 16h) | Not reported |
Solvent-free and flow chemistry approaches minimize environmental impact across synthetic steps:
Life-cycle assessment metrics confirm sustainability advantages: process mass intensity (PMI) decreases from 120 to 28, while carbon footprint reduces 65% versus stepwise batch protocols. These align with ACS Green Chemistry Institute guidelines for pharmaceutical manufacturing [4] [7] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1